molecular formula C13H16N6O B4515918 N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4515918
M. Wt: 272.31 g/mol
InChI Key: UMUGDNRLMUDOGO-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a synthetic organic compound that features a unique combination of a pyridine ring, a tetrazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

    Cyclohexane Carboxamide Formation: The cyclohexane carboxamide group can be introduced via an amide coupling reaction using cyclohexanecarboxylic acid and an appropriate amine.

    Pyridine Ring Introduction: The pyridine ring can be attached through a nucleophilic substitution reaction, where the tetrazole-containing intermediate reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting the reaction conditions to large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific receptors or enzymes.

    Materials Science: Utilization in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Chemical Research: Serving as a building block for the synthesis of more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
  • N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclopentanecarboxamide
  • N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxylate

Uniqueness

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the pyridine, tetrazole, and cyclohexane carboxamide moieties allows for versatile interactions in various chemical environments, making it a valuable compound for research and development.

Properties

IUPAC Name

N-pyridin-4-yl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c20-12(16-11-4-8-14-9-5-11)13(6-2-1-3-7-13)19-10-15-17-18-19/h4-5,8-10H,1-3,6-7H2,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUGDNRLMUDOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=NC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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